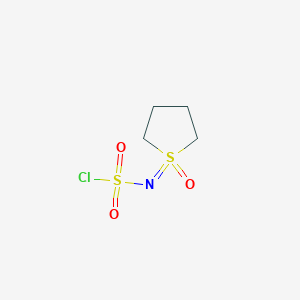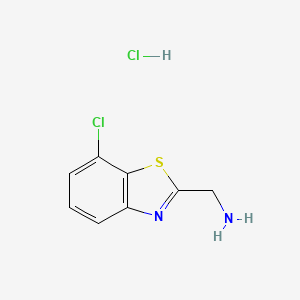
(7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride, commonly referred to as 7-chloro-1,3-BTH, is a versatile organic compound that has found a variety of applications in the fields of chemistry, biochemistry, and materials science. This compound is synthesized from a variety of starting materials, including benzothiazole and chloroform, and is characterized by its unique chemical structure and its ability to form strong hydrogen bonds. 7-chloro-1,3-BTH has been used in a wide variety of experiments, including those involving the synthesis of polymers, the preparation of polymeric membranes, and the production of pharmaceuticals.
Aplicaciones Científicas De Investigación
7-chloro-1,3-BTH has been used in a wide variety of scientific research applications. It has been used in the synthesis of polymers, the preparation of polymeric membranes, and the production of pharmaceuticals. It has also been used in the synthesis of organic dyes, catalysts, and other organic compounds. Additionally, 7-chloro-1,3-BTH has been used in the preparation of nanomaterials, such as carbon nanotubes and graphene.
Mecanismo De Acción
7-chloro-1,3-BTH is an organic compound that is capable of forming strong hydrogen bonds. This allows it to interact with other molecules in a variety of ways, such as forming complexes, binding to proteins, and participating in redox reactions. Additionally, 7-chloro-1,3-BTH can act as a catalyst in certain chemical reactions, allowing for the synthesis of complex organic molecules.
Biochemical and Physiological Effects
7-chloro-1,3-BTH has been studied for its potential biochemical and physiological effects. It has been shown to possess antioxidant properties and to have an inhibitory effect on the growth of certain bacteria. Additionally, 7-chloro-1,3-BTH has been studied for its potential to act as an anti-inflammatory agent and to possess antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-1,3-BTH is a versatile compound that has a variety of applications in the laboratory. It is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, 7-chloro-1,3-BTH is capable of forming strong hydrogen bonds, which makes it useful for a variety of applications. However, 7-chloro-1,3-BTH is also relatively expensive and can be toxic in large doses.
Direcciones Futuras
The potential future directions for research involving 7-chloro-1,3-BTH are numerous. For example, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds and nanomaterials. Additionally, further research could be conducted to develop new methods of synthesis and to explore the potential of 7-chloro-1,3-BTH as a catalyst or as an inhibitor of certain biological processes. Finally, further research could be conducted to explore the potential of 7-chloro-1,3-BTH as an anti-inflammatory agent or an antifungal agent.
Métodos De Síntesis
7-chloro-1,3-BTH can be synthesized from a variety of starting materials, including benzothiazole and chloroform. The most common method of synthesis is a two-step process, involving the reaction of benzothiazole with chloroform in the presence of a base, such as potassium carbonate, followed by the addition of hydrochloric acid to the reaction mixture. This reaction produces 7-chloro-1,3-BTH as a white solid. Other methods of synthesis, such as the reaction of benzothiazole with bromine, have also been reported.
Propiedades
IUPAC Name |
(7-chloro-1,3-benzothiazol-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S.ClH/c9-5-2-1-3-6-8(5)12-7(4-10)11-6;/h1-3H,4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAVEYWREOJMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid](/img/structure/B6599995.png)
![2-[(4S)-5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl]-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide](/img/structure/B6600000.png)
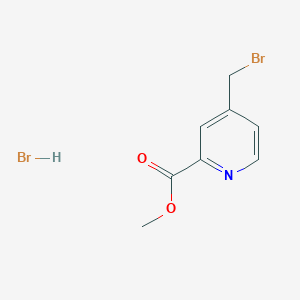

![6-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6600027.png)

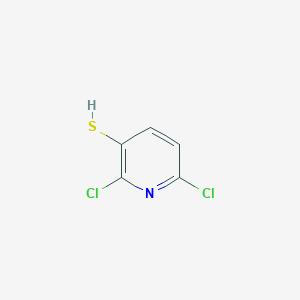
![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)
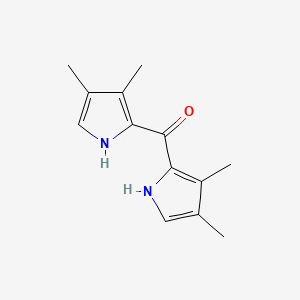
![rac-N-{[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide, cis](/img/structure/B6600068.png)
![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)
![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)
![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)
